molecular formula C10H13N5O3 B1669437 Cordycepin CAS No. 73-03-0

Cordycepin

Cat. No. B1669437
CAS RN: 73-03-0
M. Wt: 251.24 g/mol
InChI Key: OFEZSBMBBKLLBJ-BAJZRUMYSA-N
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Description

Cordycepin, or 3’-deoxyadenosine, is a derivative of the nucleoside adenosine. It differs from adenosine by the replacement of the hydroxy group in the 3’ position with a hydrogen . It was initially extracted from the fungus Cordyceps militaris , but can now be produced synthetically . Cordycepin is produced in cordyceps as a means of infecting insect populations, due to cordycepin’s biological activity .


Molecular Structure Analysis

Cordycepin is a nucleoside compound with the systematic IUPAC name 3’-deoxyadenosine or 9-(3-deoxy-β-D-ribofuranosyl)adenine . It is structurally similar to adenosine, except for the lack of a 3’-hydroxyl group .


Chemical Reactions Analysis

Cordycepin can interfere with DNA/RNA biosynthesis and act as a potential candidate for the treatment of diseases such as cancer . It can participate in certain biochemical reactions, for example, 3-dA can trigger the premature termination of mRNA synthesis .


Physical And Chemical Properties Analysis

Cordycepin has a molecular formula of C10H13N5O3 and a molar mass of 251.246 g·mol−1 . Its melting point is 225.5 °C .

Scientific Research Applications

Anti-inflammatory Effects

Cordycepin exhibits potent anti-inflammatory effects by inhibiting pro-inflammatory mediators and cytokines in various cell models. This compound suppresses the production of nitric oxide (NO) and prostaglandin E2, inhibits the expression of inducible NO synthase and cyclooxygenase-2, and downregulates pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1-beta. These actions are mediated through the suppression of mitogen-activated protein kinases and NF-κB signaling pathways, indicating Cordycepin's potential in treating inflammation-related disorders (Yung-Hyun Choi, Gi-Young Kim, Hyesook Lee, 2014).

Anticancer Properties

Cordycepin has been identified as a promising anticancer agent due to its ability to induce cell death and inhibit the cancerous properties of various cancer cells. It influences molecular pathways involving caspases, MAPKs, and GSK-3β, mediated by receptors such as adenosine receptors, death receptors, and the epidermal growth factor receptor, highlighting its potential as a therapeutic agent against cancer (S. Yoon, S. Park, Y. Park, 2018).

Antifungal Activity

Cordycepin shows antifungal efficacy against various Candida isolates, including fluconazole-resistant strains. When combined with adenosine deaminase inhibitors to protect it from deamination, Cordycepin significantly reduces fungal load and prolongs survival in a murine model of invasive candidiasis, suggesting its utility in developing new antifungal therapies (A. Sugar, R. Mccaffrey, 1998).

Modulation of Immune Responses

Cordycepin has been shown to modulate immune responses, enhancing immunity and inhibiting the proliferation of viral RNA. It suppresses cytokine storms, which suggests potential applications in treating COVID-19 and other viral infections by regulating pathways such as NF-κB and Akt/GSK-3β/p70S6K (Lu Tan, Xiaominting Song, Yali Ren, Miao Wang, Chuanjie Guo, D. Guo, Yucheng Gu, Yuzhi Li, Z. Cao, Yun Deng, 2020).

Pharmacological and Therapeutic Potential

The broad spectrum potential of Cordycepin encompasses actions in immunological, hepatic, renal, cardiovascular systems, and as an anti-cancer agent. The mechanism of action of Cordycepin in various bio-molecular processes is under continuous investigation, aiming to improve its bioactivity and production for commercial use in pharmacological and medical fields (H. Tuli, S. Sandhu, A. Sharma, 2013).

Safety And Hazards

Cordycepin is toxic if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Cordycepin can slow blood clotting, posing a risk for individuals with bleeding disorders or those about to undergo surgery . Overconsumption could lead to side effects like diarrhea, dry mouth, and nausea .

Future Directions

Cordycepin has displayed cytotoxicity against some leukemic cell lines in vitro . Additionally, cordycepin has been shown to display an effect in some types of other cancers, such as lung, renal, colon, and breast cancer . Cordycepin has been found to produce rapid, robust imipramine-like antidepressant effects in animal models of depression, and these effects, similarly to those of imipramine, are dependent on enhancement of AMPA receptor signaling . These findings suggest that cordycepin has excellent potential as a lead for drug development, especially for age-related diseases .

properties

IUPAC Name

(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEZSBMBBKLLBJ-BAJZRUMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041007
Record name Cordycepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cordycepin

CAS RN

73-03-0
Record name Cordycepin
Source CAS Common Chemistry
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Record name Cordycepin
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Record name Cordycepin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12156
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Record name Cordycepin
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Record name 3'-deoxyadenosine
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Record name CORDYCEPIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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